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molecular formula C9H7BrF3NO2 B8356285 (4-Bromo-3-trifluoromethyl-phenylamino)-acetic acid

(4-Bromo-3-trifluoromethyl-phenylamino)-acetic acid

Cat. No. B8356285
M. Wt: 298.06 g/mol
InChI Key: WIWGPIIEBUAEDM-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A 2 N aqueous NaOH solution (15.0 ml, 30.0 mmol) was added to a solution of (4-bromo-3-trifluoromethyl-phenylamino)-acetic acid methyl ester (4.30 g, 13.8 mmol) in methanol-THF (6:1, 35.0 ml), and the mixture was stirred at room temperature for 18 hours. The reaction mixture was made acidic with hydrochloric acid and extracted with ethyl acetate. The organic layer was sequentially washed with water and saturated brine, and then dried over MgSO4 and concentrated under reduced pressure to give (4-bromo-3-trifluoromethyl-phenylamino)-acetic acid (4.03 g, 98%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:19])[CH2:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1.Cl>CO.C1COCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([NH:7][CH2:6][C:5]([OH:19])=[O:4])=[CH:9][C:10]=1[C:15]([F:16])([F:17])[F:18] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.3 g
Type
reactant
Smiles
COC(CNC1=CC(=C(C=C1)Br)C(F)(F)F)=O
Name
methanol THF
Quantity
35 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NCC(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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